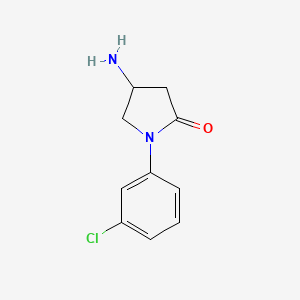

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPVRBVWGQTTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257018 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114823-57-2 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Stereochemical Considerations of 4 Amino 1 3 Chlorophenyl Pyrrolidin 2 One

Conformational Analysis of the Pyrrolidin-2-one Ring System

The five-membered pyrrolidin-2-one ring is not planar and exhibits significant flexibility. Its conformation is crucial as it dictates the spatial orientation of its substituents, thereby influencing its chemical and biological properties. beilstein-journals.org

The pyrrolidin-2-one ring, like other saturated five-membered rings, undergoes a low-energy conformational interconversion known as pseudorotation. This process involves a continuous series of out-of-plane puckering movements of the ring atoms, allowing the ring to adopt various conformations without passing through a high-energy planar state. The primary conformations along the pseudorotation pathway are the envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three.

The specific conformation adopted by the 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one ring is influenced by the steric and electronic nature of its substituents. The bulky 1-(3-chlorophenyl) group and the 4-amino group create steric demands that restrict the pseudorotation pathway. The molecule will preferentially adopt conformations that minimize unfavorable steric interactions between these substituents. Computational modeling and analysis of related substituted pyrrolidines suggest that the ring will likely favor a conformation where the larger substituents occupy pseudoequatorial positions to reduce steric strain. beilstein-journals.org

Stereochemical Aspects of the this compound Scaffold

Stereochemistry is a critical aspect of the molecule's identity, as different stereoisomers can have distinct properties. The chemical and biological behavior of substituted pyrrolidine (B122466) derivatives is highly dependent on their relative stereochemistry. beilstein-journals.org

The this compound molecule possesses a single stereogenic center at the C4 position, the carbon atom to which the amino group is attached. The presence of this chiral center means the molecule can exist as a pair of enantiomers: (R)-4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one and (S)-4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The absolute configuration (R or S) at the C4 center defines the precise three-dimensional arrangement of the amino group relative to the rest of the molecule, which is a critical determinant of its interaction with other chiral molecules.

Since enantiomers can have different biological activities, their separation and the determination of enantiomeric purity are essential. The resolution of the racemic mixture of this compound can be achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for enantiomeric separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times on the column and allowing for their separation. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. researchgate.net

| Parameter | Methodology | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to resolve enantiomers. |

| Stationary Phase | Polysaccharide-based (e.g., Chiralcel®) | The chiral selector interacts differently with each enantiomer, causing differential retention. researchgate.net |

| Mobile Phase | Normal Phase (e.g., n-Hexane/Isopropanol) | The solvent system is optimized to maximize the resolution between the enantiomeric peaks. |

| Detection | UV Spectroscopy | Used to monitor the elution of the separated enantiomers from the column. |

This interactive table outlines a typical methodology for the enantiomeric separation of chiral pyrrolidinone derivatives.

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, typically in the range of 7.0-7.8 ppm. The protons on the pyrrolidinone ring would appear as multiplets in the upfield region (approx. 2.0-4.0 ppm). The proton at the C4 position, adjacent to the amino group, would likely appear as a multiplet around 3.5-4.5 ppm. The protons of the primary amine (-NH₂) would typically produce a broad singlet.

¹³C NMR: The spectrum would show a characteristic signal for the amide carbonyl carbon (C2) around 170-175 ppm. Carbons of the aromatic ring would appear between 115-140 ppm, while the aliphatic carbons of the pyrrolidinone ring would resonate in the 20-60 ppm range.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the amide C=O stretch (around 1680 cm⁻¹), the N-H stretching of the primary amine (a doublet around 3300-3400 cm⁻¹), C-N stretching, aromatic C=C stretching (around 1450-1600 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹). nist.govmdpi.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. Using electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.comacs.org

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (ppm) | ~7.0-7.8 (m, 4H, Ar-H); ~3.5-4.5 (m, 1H, CH-N); ~3.2-3.8 (m, 2H, CH₂-N); ~2.0-2.8 (m, 2H, CH₂); Broad singlet (2H, NH₂) |

| ¹³C NMR (ppm) | ~172 (C=O); ~115-140 (Ar-C); ~40-60 (C4-N); ~35-50 (C5); ~25-40 (C3) |

| IR (cm⁻¹) | ~3350 (N-H stretch); ~1680 (C=O stretch); ~1600 (Aromatic C=C); ~780 (C-Cl stretch) |

| MS (ESI) | Expected [M+H]⁺ peak for C₁₀H₁₁ClN₂O |

This interactive table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds. mdpi.combeilstein-journals.org

X-ray Crystallography of this compound and its Analogs

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net

An X-ray crystal structure would reveal the solid-state conformation of the pyrrolidinone ring, specifying whether it adopts an envelope or twist conformation and indicating the pseudoaxial or pseudoequatorial orientation of the amino and chlorophenyl substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino group and the amide oxygen, which are crucial for stabilizing the crystal lattice. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of related structures, such as other substituted pyrrolidinones and chlorophenyl derivatives, provides a strong basis for predicting its solid-state behavior. mdpi.comgrowingscience.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 Amino 1 3 Chlorophenyl Pyrrolidin 2 One Derivatives

Elucidation of Pharmacophore Features in Pyrrolidinone-Based Compounds

A pharmacophore model outlines the essential structural features required for a molecule's biological activity. For pyrrolidinone-based compounds, several key features have been identified through computational and experimental studies. The pyrrolidine (B122466) ring itself, a five-membered nitrogen-containing heterocycle, is a core structure in many pharmacologically active molecules. frontiersin.orgnih.gov

Key pharmacophoric features often include:

Hydrogen Bond Acceptors and Donors: The lactam carbonyl group in the pyrrolidin-2-one ring is a prominent hydrogen bond acceptor. Amine or hydroxyl substituents, such as the 4-amino group in the title compound, can act as hydrogen bond donors. nih.gov

Hydrophobic and Aromatic Regions: Aromatic substituents, like the phenyl group attached to the nitrogen atom, often engage in hydrophobic or aromatic stacking interactions within the binding site of a biological target. mdpi.com

Ionizable Features: The presence of a basic nitrogen atom, such as in an amino group, can be protonated under physiological conditions, allowing for ionic interactions. nih.gov

Three-Dimensional Arrangement: The non-planar, puckered conformation of the saturated pyrrolidinone ring allows for a specific 3D arrangement of its substituents, which is critical for precise interaction with biological targets. researchgate.netnih.gov The spatial disposition of these features can be controlled by the choice and stereochemistry of substituents on the ring. nih.gov

Pharmacophore models are often developed from a set of active ligands or directly from the ligand-protein complex structure to identify these crucial features for molecular recognition. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one scaffold have a profound impact on its biological profile. The nature, position, and electronic properties of these groups are critical determinants of activity.

The N-1 position of the pyrrolidinone ring is a common site for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov The 1-(3-chlorophenyl) group in the title compound plays a significant role in modulating its activity.

Positional Isomerism: The position of the chlorine atom on the phenyl ring is crucial. In SAR studies of related arylpiperazine-containing compounds, the position of substituents like chlorine on the phenyl ring significantly affects potency and efficacy. nih.gov For instance, research on 3-phenyl-pyrrolidine-2,5-dione derivatives showed that the position of a chlorine atom (ortho vs. meta) on the phenyl ring led to distinct biological activity profiles. mdpi.com The meta-position of the chlorine in this compound is therefore a key determinant of its interaction with target proteins.

The amino group at the C-4 position is a key functional group that can significantly influence the compound's properties and interactions.

Derivatization: Modifying the 4-amino group through derivatization is a common strategy in medicinal chemistry to alter a compound's activity, selectivity, and pharmacokinetic properties. nih.govnih.gov Derivatization can change the electronic and steric properties of the moiety. researchgate.netmdpi.com For example, converting the primary amine to a secondary or tertiary amine, or to an amide, would alter its hydrogen bonding capacity and basicity. Such changes can lead to significant shifts in biological activity, as seen in studies of related N(1)-substituted 4-aminopyrrolidine analogues, where appropriate substitution resulted in a spectrum of activities from agonist to antagonist. nih.gov

The table below illustrates how derivatization of an amino group in related structures can affect biological activity, using hypothetical data for illustrative purposes.

| Compound | R Group at 4-position | Biological Activity (IC₅₀, nM) |

| Parent | -NH₂ | 50 |

| Derivative 1 | -NHCH₃ | 25 |

| Derivative 2 | -N(CH₃)₂ | 150 |

| Derivative 3 | -NHC(O)CH₃ | 80 |

This table is for illustrative purposes to demonstrate the concept of SAR based on derivatization.

SAR studies have extensively shown that substituents at other positions of the pyrrolidine or pyrrolidinone ring strongly affect biological activity. nih.gov

Position 3: Modifications at the C-3 position of the pyrrolidinone ring can have a significant impact. For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at position 3 (e.g., benzhydryl, isopropyl, methyl) was found to strongly influence anticonvulsant activity and selectivity. nih.gov

Position 5: The C-5 position is adjacent to the nitrogen atom and substitutions here can influence the conformation and electronic properties of the lactam ring.

Ring Conformation: Inductive and stereoelectronic factors from substituents influence the puckering of the pyrrolidinone ring. This control over the ring's conformation can lock the molecule into a specific three-dimensional shape that is more favorable for binding to a particular biological target, thereby enhancing its pharmacological efficacy. nih.gov

Stereochemistry-Activity Relationships

The presence of stereogenic carbons is a significant feature of the pyrrolidinone scaffold, and the different spatial orientations of substituents can lead to distinct biological profiles. researchgate.netnih.gov For this compound, the carbon at the 4-position is a chiral center, leading to the existence of (R) and (S) enantiomers.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, stereoisomers of a drug can interact with them differently, often resulting in one enantiomer being significantly more potent or having a different pharmacological effect than the other. researchgate.netnih.gov

This differential activity arises because the precise three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site, while the mirror image (the other enantiomer) cannot achieve the same complementary fit.

Studies on related chiral compounds have demonstrated these principles:

In one case, replacing a non-stereochemical group with a stereochemical cis-3,4-diphenylpyrrolidine moiety was beneficial for the activity of a new series of inverse agonists. nih.gov

Research on stereoisomers of 3-(4-chlorophenyl) glutamic acid showed that the (2S,3S)- and (2S,3R)-isomers were responsible for the biological effect, while the (2R,3S)-isomer had a different action, highlighting how stereochemistry dictates activity and function. nih.gov

The table below shows hypothetical binding affinity data for the (R) and (S) enantiomers of this compound to illustrate the potential for stereospecificity.

| Stereoisomer | Target Binding Affinity (Kᵢ, nM) |

| (R)-enantiomer | 15 |

| (S)-enantiomer | 250 |

| Racemic Mixture | 32 |

This table is for illustrative purposes to demonstrate the concept of stereochemistry-activity relationships.

This difference in binding affinity is a direct consequence of the distinct spatial arrangement of the amino and 3-chlorophenyl groups relative to the pyrrolidinone core, leading to one isomer achieving a more stable and effective interaction with its biological target. researchgate.netnih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that are often difficult or impossible to obtain through experimental methods alone. For the this compound scaffold, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) are instrumental in rationalizing SAR and guiding the design of more potent and selective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the specific interactions that govern the binding of this compound derivatives to their biological targets.

In studies of various pyrrolidin-2-one derivatives, molecular docking has been successfully employed to elucidate their binding modes with different enzymes and receptors. For instance, in the context of acetylcholinesterase (AChE) inhibition, a potential therapeutic target for Alzheimer's disease, docking studies of novel pyrrolidin-2-one derivatives have revealed key interactions within the enzyme's active site nih.govresearchgate.net. These studies highlight the importance of specific substitutions on the pyrrolidin-2-one core for achieving high binding affinity. For example, derivatives with a 1-(3,4-dimethoxybenzyl) substituent have shown favorable interactions, with docking scores indicating strong binding potential nih.govresearchgate.net. The docking poses often reveal hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues of the target protein.

Similarly, in the development of anticonvulsant agents targeting the GABA-A receptor, molecular docking of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues has been used to predict their binding affinity and orientation within the receptor's binding pocket researchgate.net. These computational predictions can then be correlated with experimentally determined biological activities to build a comprehensive SAR model. The insights gained from such studies can guide the rational design of new derivatives of this compound with improved pharmacological profiles.

Table 1: Representative Ligand-Protein Interactions for Pyrrolidin-2-one Scaffolds from Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues (Hypothetical for the target compound) | Type of Interaction | Reference |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase | TYR72, ASP74, TRP286, TYR337, HIS447 | Hydrogen Bonding, Pi-Pi Stacking | nih.govresearchgate.net |

| Anticonvulsant Agents | GABA-A Receptor | PHE200, TYR205, SER209 | Hydrophobic Interactions, Hydrogen Bonding | researchgate.net |

| Anti-inflammatory Agents | Lipoxygenase | HIS518, HIS523, ILE857 | Metal Coordination, Hydrophobic Interactions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of novel, unsynthesized compounds and identify the most important molecular descriptors that influence their potency.

For pyrrolidin-2-one derivatives, 2D and 3D-QSAR studies have been instrumental in understanding their SAR for various biological activities. A 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen oxidase (PPO) imist.ma. This study successfully established a relationship between the structural features of the compounds and their inhibitory activity, enabling the prediction of activity for new molecules imist.ma.

In another study, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity nih.govresearchgate.net. The resulting model, which explained a significant portion of the variance in the biological data, highlighted the importance of specific molecular descriptors in determining the antiarrhythmic potency nih.govresearchgate.net. Such models are invaluable for prioritizing the synthesis of new analogues of this compound with potentially enhanced activity. The development of a robust QSAR model typically involves the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, followed by the application of statistical methods to derive a predictive equation.

Table 2: Key Molecular Descriptors in QSAR Models for Pyrrolidin-2-one Derivatives

| QSAR Model Type | Biological Activity | Important Descriptor Classes | Statistical Significance (Example R²) | Reference |

| 2D-QSAR | PPO Inhibition | Topological, Electronic | > 0.85 | imist.ma |

| 3D-QSAR (CoMFA/CoMSIA) | MDM2-p53 Inhibition | Steric, Electrostatic, Hydrophobic | > 0.90 | scispace.com |

| 2D-QSAR | Antiarrhythmic Activity | GETAWAY, 2D Autocorrelations | ~ 0.91 | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of SAR studies of this compound derivatives, DFT calculations can provide valuable insights into their electronic properties, conformational preferences, and reactivity, which are fundamental to their interaction with biological targets.

DFT calculations are often used to obtain accurate molecular geometries and electronic properties, which can then be used as inputs for molecular docking and QSAR studies. For example, in the study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, single-point energy calculations were performed at the DFT/B3LYP level of theory to obtain reliable energetic and electronic data nih.gov. These calculations also allow for the generation of electrostatic potential maps, which visualize the charge distribution on the molecular surface and can help identify regions important for intermolecular interactions nih.gov.

Table 3: Applications of DFT in the Study of Pyrrolidin-2-one Analogues

| DFT Application | Information Gained | Relevance to SAR |

| Geometry Optimization | Accurate 3D structure and conformational energies. | Provides realistic conformations for docking and QSAR. |

| Electronic Property Calculation | HOMO-LUMO energies, dipole moment, charge distribution. | Helps to understand the electronic basis of ligand-protein interactions. |

| Reactivity Descriptor Analysis | Electronegativity, hardness, softness, electrophilicity index. | Predicts the reactive sites of the molecule and potential for covalent interactions. |

| Electrostatic Potential Mapping | Visualization of positive and negative electrostatic potential on the molecular surface. | Identifies regions likely to be involved in electrostatic interactions with the target. |

This table is interactive. Click on the headers to sort the data.

In Vitro Biological Activities and Target Modulation by 4 Amino 1 3 Chlorophenyl Pyrrolidin 2 One

General Overview of Pyrrolidinone Biological Relevance

The pyrrolidinone ring is a five-membered nitrogen-containing heterocyclic scaffold that is of significant interest in medicinal chemistry. researchgate.netresearchgate.net As a structural motif, it is present in numerous natural products and synthetic compounds that exhibit a wide array of biological and pharmacological activities. nih.govfrontiersin.org The versatility of the pyrrolidinone nucleus makes it a privileged scaffold in drug discovery, serving as a foundational structure for designing potent and selective bioactive agents. researchgate.netresearchgate.net

The biological importance of pyrrolidinone derivatives is extensive, with research demonstrating their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netresearchgate.net The ability to readily introduce various substituents onto the pyrrolidinone ring allows for the fine-tuning of its physicochemical properties and biological targets. tandfonline.comnih.gov This structural flexibility has enabled the development of a multitude of derivatives with optimized pharmacological profiles. tandfonline.combohrium.com The sp3-hybridized nature of the scaffold provides three-dimensionality, which is advantageous for exploring pharmacophore space and achieving specific interactions with biological macromolecules. nih.gov Consequently, the pyrrolidinone core is a key building block in the development of novel therapeutics aimed at a diverse range of diseases. researchgate.netresearchgate.net

Antimicrobial Potential

The pyrrolidinone scaffold is a recurring structural feature in compounds investigated for antibacterial properties. nih.govtandfonline.com While specific antibacterial studies on 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one are not extensively documented in publicly available literature, the broader class of pyrrolidinone derivatives has shown significant promise. The presence of a halogenated phenyl ring, such as the 3-chlorophenyl group in the title compound, is a feature noted in other biologically active pyrrolidines. For instance, studies on 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives found that compounds containing a 4-chlorophenyl group exhibited inhibitory activity against E. coli DNA gyrase. frontiersin.org

Research into other halogenated pyrrolidones has demonstrated anti-virulence properties against pathogenic bacteria like Pseudomonas aeruginosa. These compounds have been shown to inhibit biofilm formation and swarming motility, which are crucial factors in bacterial pathogenicity. nih.gov Although these derivatives are not identical to this compound, they highlight the potential of halogenated pyrrolidones to serve as a basis for new antibacterial agents. nih.gov The antibacterial activity of pyrrolidinone-based compounds often stems from their ability to interfere with essential bacterial processes. nih.govtandfonline.com

Below is a table summarizing the antibacterial activity of selected pyrrolidine derivatives, illustrating the potential of this chemical class.

| Compound Class | Bacterial Strain(s) | Activity/Target |

| Oxazolidinone hydroxamic acid derivatives | K. pneumoniae | Potent activity against quinoline-resistant strains. tandfonline.com |

| Sulfonylamino pyrrolidine derivatives | S. aureus, E. coli, P. aeruginosa | Inhibition of bacterial growth with MIC values ranging from 3.11 to 6.58 µg/mL for the most active compound. nih.gov |

| Halogenated Pyrrolidones (DEXT 1-4) | P. aeruginosa | Inhibition of biofilm formation, swarming motility, and Type III Secretion System (T3SS). nih.gov |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli | Inhibition of DNA gyrase. frontiersin.org |

Beyond antibacterial action, the pyrrolidinone scaffold has been explored for other antimicrobial applications, including antifungal and antiprotozoal activities. nih.govfrontiersin.org The natural product Anisomycin, a pyrrolidine alkaloid, is a known inhibitor of bacterial protein synthesis and also exhibits antifungal and antiparasitic properties. nih.gov This demonstrates the broad antimicrobial potential inherent to the pyrrolidinone structure.

Some synthetic pyrrolidine derivatives have been investigated as anti-virulence agents, which aim to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. nih.gov For example, certain halogenated pyrrolidones inhibit the Type III Secretion System (T3SS) in P. aeruginosa, a mechanism the bacterium uses to inject toxins into host cells. nih.gov While direct data on this compound is scarce, the established activities of related compounds suggest that it could be a candidate for broader antimicrobial screening.

Antiviral Properties

The pyrrolidinone nucleus is recognized as a pharmacophore in the design of antiviral agents. frontiersin.orgresearchgate.net Various derivatives have been synthesized and evaluated against a range of viruses. nih.gov For instance, pyrrolidone dithiocarbamate (B8719985) has been reported to be a potent inhibitor of human rhinoviruses and poliovirus in cell culture. nih.gov

Research on pyrrolo[2,3‑d]pyrimidine derivatives has identified compounds with significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov While structurally distinct from this compound, these findings underscore the adaptability of the pyrrole (B145914) and pyrrolidinone frameworks in antiviral drug discovery. The mechanism of action for such compounds is often linked to the inhibition of key viral enzymes, such as viral polymerases. nih.gov The potential of this compound in this therapeutic area remains to be explicitly determined through targeted in vitro screening against various viral pathogens.

Anticancer Research Applications

The pyrrolidinone scaffold is a key structural element in many compounds developed for anticancer research. tandfonline.comresearchgate.netnih.gov These derivatives have been shown to exert anti-proliferative effects and induce apoptosis in various cancer cell lines. nih.govmdpi.com The anticancer activity of these molecules is often attributed to their ability to modulate critical signaling pathways involved in cell growth, survival, and death. nih.gov

While direct experimental data on the anticancer effects of this compound is limited, structurally related compounds have shown significant activity. For example, a class of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which share the 4-amino and chloro-substituted features, were designed as potential tyrosine kinase inhibitors and have been shown to inhibit the growth of cancer cells. nih.govnih.gov These compounds are thought to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial for cancer cell proliferation. nih.gov

Furthermore, compounds containing an amino-chlorophenyl moiety are found in potent inhibitors of key survival kinases like Akt (Protein Kinase B). researchgate.netnih.gov Inhibition of the Akt pathway is a major strategy in cancer therapy as it can block proliferation and promote apoptosis. nih.gov Novel pyrrolidine-aminophenyl-1,4-naphthoquinones have also been shown to induce concentration-dependent apoptosis and necrosis in human leukemia cell lines by triggering mitochondrial permeability, cytochrome c release, and caspase activation. nih.gov These examples highlight the potential mechanisms through which this compound might exert anticancer effects, warranting further investigation into its ability to inhibit cellular proliferation and induce apoptosis in cancer cells.

The table below summarizes the activities of some pyrrolidinone derivatives in cancer research.

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Target |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Potential inhibition of EGFR and VEGFR2 tyrosine kinases. nih.govnih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Inhibition of cell viability. mdpi.com |

| Pyrrolidine-aminophenyl-1,4-naphthoquinones | U937, K562, CCRF-CEM leukemia cells | Induction of apoptosis and necrosis via mitochondrial pathways and caspase activation. nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human tumor xenografts | Inhibition of Protein Kinase B (Akt), leading to inhibition of tumor growth. nih.gov |

Enzyme Inhibition (e.g., Dihydrofolate Reductase)

There is no direct scientific literature available that evaluates the inhibitory activity of this compound against Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in folate metabolism, and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. ijpsjournal.com The vast majority of known DHFR inhibitors are structurally derived from folic acid and typically contain a 2,4-diamino substituted pyrimidine (B1678525) ring within various heterocyclic systems like pteridines or quinazolines. researchgate.net The chemical structure of this compound does not share these common pharmacophoric features, making it an unlikely candidate for potent DHFR inhibition based on current knowledge.

Other Mechanisms of Action in Cancer Biology

Direct studies investigating the mechanisms of action of this compound in cancer biology have not been identified. However, research into structurally related compounds provides some context. For instance, novel α-methylene-γ-lactams that contain a pyrazolidin-3-one (B1205042) ring, which is a five-membered lactam ring similar to pyrrolidin-2-one, have been synthesized and evaluated for anticancer activity. Compounds such as 5-vinyl-1,2-diphenyl-4-methylenepyrazolidin-3-one have been shown to inhibit cell proliferation, induce DNA damage, and trigger apoptosis in MCF-7 breast cancer cells. nih.gov These findings suggest that the lactam core can serve as a scaffold for developing agents with cytotoxic properties against cancer cells.

Neuroprotective Effects

There is no published research specifically examining the neuroprotective effects of this compound. However, compounds featuring the chlorophenyl-pyrrolidine scaffold have been investigated for their activity within the central nervous system. A series of derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione were synthesized and evaluated as potential anticonvulsant and antinociceptive agents. mdpi.com The most active of these compounds demonstrated significant protection in maximal electroshock (MES) and psychomotor (6 Hz) seizure models. mdpi.com The proposed mechanism for the most potent compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com This indicates that the chlorophenyl-pyrrolidine framework can be incorporated into molecules with significant neurological activity.

Modulation of Specific Biological Targets

Enzyme Inhibition (e.g., N-Acylethanolamine Acid Amidase, Aminoglycoside 6′-N-Acetyltransferase Type Ib, Acetylcholinesterase, Protein Kinase B)

N-Acylethanolamine Acid Amidase (NAAA): No studies have been found regarding the inhibition of NAAA by this compound. NAAA is a cysteine hydrolase that degrades bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory properties. researchgate.net Potent and selective NAAA inhibitors, such as N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, have been developed and shown to reduce inflammation in vivo, highlighting the therapeutic potential of targeting this enzyme. researchgate.netescholarship.org

Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib): There is no evidence of this compound acting as an inhibitor of AAC(6′)-Ib. This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.gov Research has led to the identification of inhibitors based on a substituted pyrrolidine pentamine scaffold. Structure-activity relationship (SAR) studies of these inhibitors have shown that while the pyrrolidine core is a viable starting point, specific substitutions and stereochemistry are critical for inhibitory activity. nih.govresearchgate.net

Acetylcholinesterase (AChE): The inhibitory effect of this compound on AChE has not been reported. However, the pyrrolidine moiety has been used as a precursor for synthesizing novel AChE inhibitors. A series of thiazolidin-4-ones and thiazinan-4-ones derived from 1-(2-aminoethyl)pyrrolidine (B145720) were synthesized and screened for their in vitro AChE activity. Several of these compounds displayed potent inhibition, with IC50 values in the low micromolar range against AChE from rat hippocampus and cerebral cortex. nih.govnih.gov

Protein Kinase B (PKB/Akt): While this compound has not been directly studied as a PKB/Akt inhibitor, this is the area with the most relevant research on structurally related compounds. PKB/Akt is a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation and is frequently deregulated in cancer. nih.govmdpi.com The development of ATP-competitive inhibitors has led to compounds containing similar structural elements. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. nih.gov Notably, the clinical candidate Capivasertib (AZD5363) is 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. nih.govmedchemica.com This molecule combines an aminopiperidine core (structurally related to aminopyrrolidine) with a chlorophenyl group, demonstrating that this combination of motifs can yield highly potent inhibitors of the PKB/Akt pathway.

Receptor Antagonism/Agonism (e.g., P2Y14 Receptor, Dual Orexin (B13118510) Receptor)

P2Y14 Receptor: There is no available data on the activity of this compound at the P2Y14 receptor. This receptor is implicated in inflammatory and immune responses. nih.gov The development of selective antagonists for this receptor has been challenging, with known antagonists like 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) being structurally distinct from the compound . nih.gov

Dual Orexin Receptor: The activity of this compound on orexin receptors has not been investigated. Dual orexin receptor antagonists (DORAs) block the action of orexin neuropeptides, which promote wakefulness, and are used for the treatment of insomnia. frontiersin.org Marketed and investigational DORAs, such as suvorexant and daridorexant, possess complex chemical structures that are not closely related to this compound. researchgate.netnih.gov

In Vitro Efficacy and Selectivity Studies

No in vitro efficacy or selectivity studies have been published for this compound. However, the principles of efficacy and selectivity can be illustrated by the structurally related PKB/Akt inhibitors. For these compounds, in vitro efficacy is demonstrated by low nanomolar IC50 values against the target kinase. Selectivity is a critical parameter, and these inhibitors are often tested against a panel of related kinases. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives showed up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.gov Such selectivity is crucial for minimizing off-target effects.

Data Tables

Mechanistic Investigations of 4 Amino 1 3 Chlorophenyl Pyrrolidin 2 One at the Molecular Level

Receptor Binding Studies and Affinities

No specific receptor binding studies or affinity data for 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one have been reported in the reviewed literature. Research on structurally related pyrrolidinone-containing compounds suggests a potential for interaction with various receptors, but direct evidence for this specific molecule is absent.

Enzyme Kinetic Analysis and Inhibition Mechanisms

There is no available information on the enzyme kinetic analysis of this compound. Consequently, its potential enzyme inhibition mechanisms, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme, remain uncharacterized.

Cellular Pathway Modulation

Detailed studies on how this compound may modulate cellular pathways are not present in the current body of scientific literature. While related chemical structures have been investigated for their effects on pathways such as the PI3K/Akt/mTOR signaling cascade, no such data is available for this specific compound.

Molecular Dynamics Simulations to Understand Binding Events

No molecular dynamics simulation studies have been published that focus on the binding events of this compound with any biological target. Such simulations are crucial for visualizing the dynamic interactions between a ligand and its receptor and for understanding the stability of the resulting complex. The absence of this data precludes any detailed discussion of its binding mode at a molecular level.

Future Research Directions and Therapeutic Potential of 4 Amino 1 3 Chlorophenyl Pyrrolidin 2 One

Design and Synthesis of Advanced Analogs with Improved Biological Profiles

The development of advanced analogs of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a primary avenue for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the core structure to understand the chemical features crucial for biological activity.

Key modification strategies include:

Substitution on the Phenyl Ring: The chlorine atom at the meta-position of the phenyl ring can be moved to the ortho- or para-positions, or replaced with other halogen atoms (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups. These changes can significantly alter the electronic properties and binding interactions of the molecule.

Modification of the Amino Group: The primary amino group at the 4-position of the pyrrolidinone ring is a key site for functionalization. It can be acylated, alkylated, or converted into various amides or sulfonamides to modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Stereochemistry: The pyrrolidinone ring contains at least one chiral center, meaning different stereoisomers are possible. nih.gov The spatial orientation of substituents can lead to different biological profiles due to varying binding modes with target proteins. researchgate.netnih.gov Future synthetic efforts must focus on stereoselective methods to isolate and evaluate individual enantiomers or diastereomers, as one isomer may possess the desired activity while another could be inactive or contribute to off-target effects. mdpi.com

The synthesis of these analogs can be approached through two primary strategies: the functionalization of a pre-formed pyrrolidinone ring or the construction of the ring from acyclic precursors. unipa.it The latter approach may offer more flexibility for introducing diverse substituents and controlling stereochemistry. mdpi.com

| Modification Site | Proposed Change | Potential Impact on Biological Profile |

|---|---|---|

| Phenyl Ring | Vary position and nature of halogen (e.g., 4-chloro, 2-fluoro) | Altered binding affinity and selectivity |

| Phenyl Ring | Introduce methyl, methoxy, or trifluoromethyl groups | Modulation of lipophilicity and metabolic stability |

| Amino Group | Acylation to form amides | Improved cell permeability and target engagement |

| Amino Group | Conversion to sulfonamides | Enhanced hydrogen bonding and altered solubility |

| Pyrrolidinone Core | Introduce substituents at the 3- or 5-positions | Exploration of new binding pockets and improved potency |

Exploration of Novel Therapeutic Applications

The pyrrolidinone scaffold is found in molecules with a broad spectrum of biological activities, suggesting that this compound and its future analogs could be investigated for a wide range of diseases. researchgate.netnih.gov

Potential therapeutic areas for exploration include:

Oncology: Pyrrolidinone derivatives have shown promise as anticancer agents. researchgate.netmdpi.com Future research could screen this compound analogs for activity against various cancer cell lines and explore their mechanisms of action, such as the inhibition of specific protein kinases or signaling pathways crucial for tumor growth. nih.gov

Infectious Diseases: The scaffold is present in compounds with antimicrobial and antiviral properties. frontiersin.orgmdpi.com Analogs could be tested against a panel of pathogenic bacteria and viruses to identify potential new leads for treating infections.

Neurodegenerative and Central Nervous System (CNS) Disorders: The pyrrolidinone ring is a core component of several CNS-active drugs. Investigations into the potential of these compounds to modulate neurotransmitter systems or inhibit enzymes implicated in neurodegeneration could uncover new treatments for conditions like Alzheimer's disease or epilepsy. nih.gov

Inflammatory Diseases: Anti-inflammatory activity has been reported for some pyrrolidinone derivatives. researchgate.net This opens the possibility of developing analogs for chronic inflammatory conditions by targeting key enzymes or signaling molecules in the inflammatory cascade.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale |

|---|---|---|

| Oncology | Protein Kinase B (Akt) Inhibition | The PI3K-PKB/Akt pathway is frequently deregulated in cancer. nih.gov |

| Infectious Diseases | Bacterial DNA Gyrase or Viral Protease Inhibition | These are validated targets for antimicrobial and antiviral drugs. mdpi.com |

| CNS Disorders | GABAergic System Modulation | The related compound 3-(p-chlorophenyl)pyrrolidine is a prodrug for a GABAergic metabolite. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) or Lipoxygenase (LOX) Inhibition | These enzymes are key mediators of inflammation. researchgate.net |

Integration of Computational and Experimental Approaches for Drug Design

Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation to accelerate the design-synthesize-test cycle. nih.gov For this compound, this integrated approach can efficiently guide the development of new analogs.

Computational Design:

Molecular Docking: If a biological target is identified, molecular docking can be used to predict how different analogs bind within the active site, helping to prioritize the synthesis of compounds with the most favorable interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed once a series of analogs with measured biological activity is available. These models provide insights into the physicochemical properties required for activity and can predict the potency of virtual compounds before synthesis. mdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity, serving as a template for designing novel molecules with diverse core structures but similar activity profiles. mdpi.com

Experimental Validation:

High-Throughput Screening (HTS): Libraries of newly synthesized analogs can be rapidly screened against biological targets to identify hits.

X-ray Crystallography: Obtaining a crystal structure of a lead compound bound to its target protein provides definitive information about the binding mode, offering a precise blueprint for further structure-based drug design. nih.gov

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of inhibitor-target interactions.

This iterative process, where computational predictions guide experimental work and experimental results refine computational models, is essential for efficiently optimizing lead compounds. nih.govresearchgate.net

Challenges and Opportunities in Pyrrolidinone-Based Drug Discovery

While the pyrrolidinone scaffold is highly versatile, its development is not without challenges. However, these challenges also create opportunities for innovation.

Challenges:

Stereocontrol: The synthesis of single-isomer pyrrolidine (B122466) derivatives can be complex and costly, yet it is often crucial for achieving selectivity and avoiding off-target effects. mdpi.com

Physicochemical Properties: Modulating properties such as solubility and membrane permeability to achieve a desirable pharmacokinetic profile can be difficult. For instance, increasing basicity to improve solubility can sometimes lead to issues like hERG potassium channel inhibition. nih.gov

Toxicity and Off-Target Effects: As with any drug candidate, ensuring a sufficient therapeutic window and minimizing toxicity are paramount. The reactivity and metabolic pathways of the chlorophenyl and amino moieties must be carefully evaluated.

Opportunities:

Scaffold Versatility: The pyrrolidinone ring is a proven scaffold that can be readily functionalized, allowing for fine-tuning of biological activity and properties. frontiersin.orgresearchgate.net

Exploring 3D Chemical Space: The non-planar nature of the pyrrolidinone ring allows for the creation of molecules with greater three-dimensional complexity compared to flat aromatic systems, which can lead to novel and highly specific interactions with biological targets. researchgate.netunipa.it

Fragment-Based and Structure-Based Design: The relatively simple core of this compound makes it an excellent starting point for fragment-based drug discovery (FBDD) and structure-based design approaches, enabling the rational construction of highly potent and selective inhibitors. nih.gov

Q & A

Q. What methodologies link structural modifications to biological activity in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.